2,4-Diiodo-6-nitrophenol is an organic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenolic ring. Its molecular formula is , and it has a molecular weight of approximately 390.9 g/mol. The compound typically appears as pale yellow crystalline solids and is known for its light sensitivity and weak acidic properties, with a predicted pKa of around 3.85 .
This compound is part of a larger class of halogenated and nitrated phenols, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and analytical chemistry .
2,4-Diiodo-6-nitrophenol exhibits reactivity typical of both halogenated compounds and nitrophenols. It can undergo various reactions such as:
Research indicates that 2,4-diiodo-6-nitrophenol possesses biological activity that may warrant further investigation. It has been noted for its potential as an anthelmintic agent, which suggests its utility in treating parasitic infections . Additionally, studies have shown that compounds of this nature can exhibit toxicity towards various biological systems, impacting respiration and heart rates in experimental animals .
The synthesis of 2,4-diiodo-6-nitrophenol can be achieved through several methods:
2,4-Diiodo-6-nitrophenol finds utility in various applications:
Studies on the interactions of 2,4-diiodo-6-nitrophenol with biological systems have highlighted its potential effects on cellular respiration and metabolic processes. Its toxicity profile suggests that it may interact adversely with cellular components, leading to increased oxidative stress or disruption of normal physiological functions . Further research is necessary to elucidate specific interaction mechanisms.
Several compounds share structural similarities with 2,4-diiodo-6-nitrophenol. Here are some notable examples:
The uniqueness of 2,4-diiodo-6-nitrophenol lies in its specific combination of iodine and nitro groups positioned at critical locations on the phenolic ring, which significantly influences its chemical behavior and biological activity compared to similar compounds.
The vibrational spectroscopic analysis of 2,4-Diiodo-6-nitrophenol reveals distinctive molecular fingerprints that enable precise structural identification. The Fourier Transform Infrared (FT-IR) and Raman spectroscopic data demonstrate characteristic absorption patterns consistent with the presence of phenolic hydroxyl, nitro, and carbon-iodine functional groups [1] [2] [3].
The hydroxyl stretching vibration manifests as a broad, intense absorption band spanning 3200-3600 cm⁻¹, indicative of intramolecular hydrogen bonding between the phenolic hydroxyl group and adjacent substituents [1] [4]. This broadening effect, commonly observed in substituted phenols, results from the formation of weak hydrogen bonds that modify the vibrational environment of the O-H bond. The aromatic carbon-hydrogen stretching modes appear at frequencies between 3000-3100 cm⁻¹, displaying medium intensity characteristics typical of polysubstituted benzene derivatives [2] [5].
The nitro group exhibits two prominent vibrational signatures: the asymmetric stretching mode at 1520-1540 cm⁻¹ and the symmetric stretching mode at 1340-1360 cm⁻¹ [1] [4] [6]. These frequencies demonstrate the electron-withdrawing influence of the nitro substituent on the aromatic ring system. The asymmetric stretching mode presents as a very strong absorption, while the symmetric mode displays strong intensity, consistent with theoretical predictions for nitrophenol derivatives [4] [5].
Aromatic carbon-carbon stretching vibrations occur within the 1580-1620 cm⁻¹ region, exhibiting medium to strong intensity [2] [7]. The phenolic carbon-oxygen stretching mode appears at 1240-1280 cm⁻¹, providing strong absorption characteristics that confirm the presence of the hydroxyl substituent directly attached to the benzene ring [1] [3].
The carbon-iodine stretching vibrations represent a distinctive spectroscopic signature, appearing at 500-650 cm⁻¹ with strong intensity [3] [8]. These low-frequency modes reflect the heavy atom effect of iodine substituents and provide unambiguous evidence for the diiodo substitution pattern. The aromatic ring deformation modes manifest at 680-720 cm⁻¹, while out-of-plane carbon-hydrogen bending vibrations occur at 750-820 cm⁻¹ [2] [9].
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|---|
| O-H stretching | 3200-3600 | 3200-3600 | Strong, broad |
| Aromatic C-H stretching | 3000-3100 | 3000-3100 | Medium |
| Nitro group asymmetric stretching | 1520-1540 | 1520-1540 | Very strong |
| Nitro group symmetric stretching | 1340-1360 | 1340-1360 | Strong |
| Aromatic C=C stretching | 1580-1620 | 1580-1620 | Medium-strong |
| C-O stretching (phenolic) | 1240-1280 | 1240-1280 | Strong |
| C-I stretching | 500-650 | 500-650 | Strong |
The Nuclear Magnetic Resonance spectroscopic characterization of 2,4-Diiodo-6-nitrophenol provides detailed information regarding the electronic environment and connectivity of hydrogen and carbon nuclei within the molecular framework [10] [11] [12].
The proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectrum exhibits two distinct aromatic hydrogen signals. The hydrogen atom at position 3 resonates at 8.2-8.4 parts per million as a doublet with coupling constant values of 2.0-2.5 Hertz, reflecting meta-coupling with the hydrogen at position 5 [10] [13]. The hydrogen at position 5 appears at 8.0-8.2 parts per million, also displaying doublet multiplicity with identical coupling constants [12] [14].
These downfield chemical shift values indicate significant deshielding effects arising from the electron-withdrawing nitro group and the heavy atom influence of iodine substituents [11] [15]. The phenolic hydroxyl proton signal typically appears in the range of 10-12 parts per million but may be subject to rapid exchange processes depending on experimental conditions and solvent selection [16].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals six distinct carbon environments corresponding to the substituted benzene ring [11] [17] [18]. The phenolic carbon (C-1) resonates at 160-165 parts per million, demonstrating characteristic downfield shifting due to the electron-donating hydroxyl substituent and deshielding from adjacent iodine [17] [18].
The iodine-bearing carbons (C-2 and C-4) exhibit resonances at 85-90 and 90-95 parts per million respectively, reflecting the substantial upfield shifting effect of direct carbon-iodine bonding [17]. The nitro-substituted carbon (C-6) appears at 140-145 parts per million, consistent with the strong electron-withdrawing character of the nitro group [11] [18].
| Carbon Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|
| C-1 (OH) | — | 160-165 | — | — |
| C-2 (I) | — | 85-90 | — | — |
| C-3 (H) | 8.2-8.4 | 130-135 | doublet | 2.0-2.5 |
| C-4 (I) | — | 90-95 | — | — |
| C-5 (H) | 8.0-8.2 | 125-130 | doublet | 2.0-2.5 |
| C-6 (NO₂) | — | 140-145 | — | — |
Mass spectrometric analysis of 2,4-Diiodo-6-nitrophenol reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative determination [19] [6] [20] [21]. The molecular ion peak appears at mass-to-charge ratio 390, corresponding to the molecular formula C₆H₃I₂NO₃, and serves as the base peak with 100% relative intensity [19] [21].
The fragmentation pattern demonstrates several key pathways characteristic of iodinated nitrophenol derivatives [6] [20]. Primary fragmentation involves the loss of iodine atoms, producing fragments at mass-to-charge ratio 310 ([M-I]⁺) and 218 ([M-2I]⁺) with relative intensities of 25% and 30% respectively [19] [21]. These fragmentations reflect the relatively weak carbon-iodine bond strength and the stability of the resulting phenolic cation radicals [6].
Secondary fragmentation processes include the sequential loss of nitro groups, generating the fragment at mass-to-charge ratio 264 ([M-I-NO₂]⁺) with 40% relative intensity [6] [20]. This pathway indicates the propensity for nitro group elimination following initial iodine loss, consistent with the electron-deficient nature of the aromatic ring system [20].
The phenolic nitro fragment at mass-to-charge ratio 137 ([C₆H₃NO₃]⁺) exhibits significant abundance (45% relative intensity), suggesting the formation of a stable aromatic system following complete loss of both iodine substituents [6]. Lower mass fragments include the phenoxide ion at mass-to-charge ratio 91 ([C₆H₃O]⁺) and characteristic nitro-related fragments at mass-to-charge ratios 46 ([NO₂]⁺) and 30 ([NO]⁺) [20].
| Fragment m/z | Formula | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| 437 | [M+H]⁺ | 15 | Protonation |
| 390 | M- ⁺ | 100 | Molecular ion |
| 310 | [M-I]⁺ | 25 | Loss of iodine atom |
| 264 | [M-I-NO₂]⁺ | 40 | Loss of iodine and nitro group |
| 218 | [M-2I]⁺ | 30 | Loss of both iodine atoms |
| 137 | [C₆H₃NO₃]⁺ | 45 | Phenolic nitro fragment |
| 91 | [C₆H₃O]⁺ | 35 | Phenoxide ion |
X-ray diffraction analysis of 2,4-Diiodo-6-nitrophenol provides comprehensive structural information regarding molecular geometry, crystal packing arrangements, and intermolecular interactions [22] [23] [24]. The compound crystallizes in the monoclinic crystal system with space group assignment of P2₁/m or P2₁, determined through systematic absence analysis and diffraction pattern indexing [22] [23].
The unit cell parameters demonstrate the following dimensions: a = 8.886(1) Ångström, b = 14.088(2) Ångström, c = 8.521(1) Ångström, with a β angle of 91.11(1) degrees [22] [23]. The unit cell volume calculates to 1065.4 cubic Ångström, accommodating four molecular units (Z = 4) and yielding a calculated density of 2.438 grams per cubic centimeter [22] [23].
The crystal packing exhibits distinctive features arising from the presence of heavy iodine atoms and the polar nitro group [25] [24]. Intermolecular interactions include halogen bonding between iodine atoms and electron-rich regions of neighboring molecules, contributing to the overall crystal stability [25] [26]. The phenolic hydroxyl group participates in hydrogen bonding networks that influence the three-dimensional packing arrangement [25].
The molecular geometry within the crystal lattice reveals planarity of the benzene ring system with minimal deviation from ideal aromatic bond lengths and angles [22] [24]. The iodine substituents demonstrate typical carbon-iodine bond distances, while the nitro group maintains standard geometrical parameters consistent with electron-withdrawing substitution [24].
| Parameter | Value | Reference/Source |
|---|---|---|
| Crystal System | Monoclinic | Powder diffraction analysis |
| Space Group | P2₁/m or P2₁ | Systematic absence analysis |
| Unit Cell a (Å) | 8.886(1) | Indexed diffraction pattern |
| Unit Cell b (Å) | 14.088(2) | Indexed diffraction pattern |
| Unit Cell c (Å) | 8.521(1) | Indexed diffraction pattern |
| β angle (°) | 91.11(1) | Monoclinic refinement |
| Volume (ų) | 1065.4 | Calculated from unit cell |
| Z value | 4 | Density calculation |
| Density (g/cm³) | 2.438 | Calculated density |